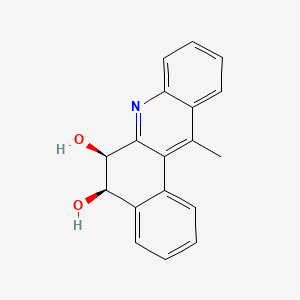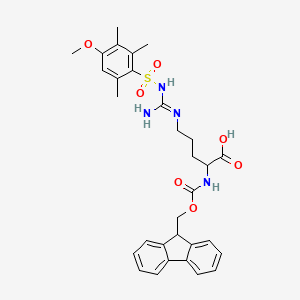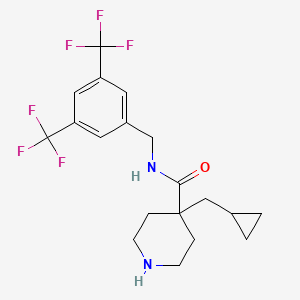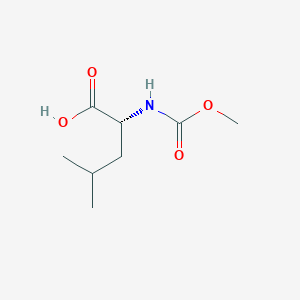
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound features an ethyl ester group, a methylsulfonyl group, and a substituted imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.
-
Introduction of the Methylsulfonyl Group: : The methylsulfonyl group can be introduced via sulfonation reactions. This step usually involves the reaction of the imidazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
-
Esterification: : The final step involves the esterification of the carboxylic acid derivative of the imidazole compound with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as advanced purification techniques like crystallization and chromatography, would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The imidazole ring can participate in various interactions, including π-π stacking and coordination with metal ions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.
Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid: The free acid form, which may have different pharmacokinetic properties compared to the ester derivatives.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methylsulfonyl group, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H14N2O4S |
|---|---|
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
ethyl 2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O4S/c1-4-15-8(12)5-7-6-10-9(11(7)2)16(3,13)14/h6H,4-5H2,1-3H3 |
Clave InChI |
AIXGBRBCDWNZIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(N1C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


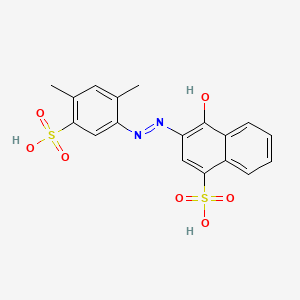
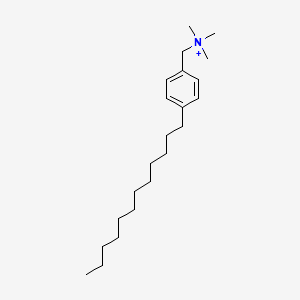
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12820048.png)
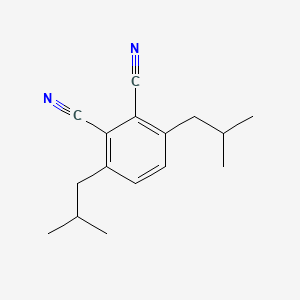
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)


